DBCO-PEG24-amine TFA salt

Description

Properties

Molecular Formula |

C69H117N3O26 |

|---|---|

Molecular Weight |

1404.7 g/mol |

IUPAC Name |

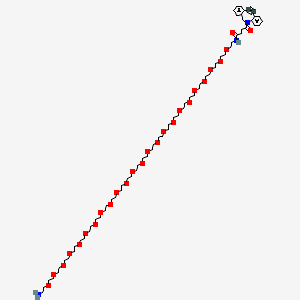

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |

InChI |

InChI=1S/C69H117N3O26/c70-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-61-62-98-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-71-68(73)11-12-69(74)72-63-66-7-2-1-5-64(66)9-10-65-6-3-4-8-67(65)72/h1-8H,11-63,70H2,(H,71,73) |

InChI Key |

AOJAUZUETADAAN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of DBCO-PEG24-amine TFA Salt

The synthesis of DBCO-PEG24-amine TFA salt involves several critical steps, integrating the synthesis of the DBCO moiety, PEGylation, amine functionalization, and salt formation. The preparation is challenging due to the acid sensitivity of DBCO, requiring careful control of reaction conditions.

Synthesis of the Dibenzocyclooctyne Moiety

- The DBCO core is typically synthesized through cycloaddition reactions involving precursors such as biaryl azacyclooctynones.

- The strained alkyne ring system is prone to acid-mediated rearrangement, particularly under strong trifluoroacetic acid (TFA) cleavage conditions, which can cause a 5-endo-dig cycloisomerization leading to inactivation of the DBCO functionality.

PEGylation and Amine Functionalization

- The DBCO moiety is conjugated to a polyethylene glycol chain of 24 ethylene glycol units, which acts as a hydrophilic spacer.

- The PEG chain is terminated with a primary amine group, enabling further conjugation reactions.

- PEGylation enhances solubility and biocompatibility, reducing immunogenicity and steric hindrance in subsequent reactions.

Protection Strategies During Acidic Cleavage

- Standard synthesis of peptides or compounds containing DBCO often requires cleavage from resin using strong TFA conditions.

- DBCO is unstable in 95% TFA, undergoing rearrangement; therefore, protection strategies are essential.

- A key method to protect DBCO during acidic cleavage is the use of copper(I) salts, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate ((MeCN)4CuBF4).

Copper(I) Protection Method:

- The resin-bound DBCO compound is treated with approximately 3 to 5 equivalents of (MeCN)4CuBF4 in dimethylformamide (DMF) for 1 hour.

- The copper(I) forms a transient complex with the DBCO alkyne, preventing acid-catalyzed rearrangement during TFA cleavage.

- After copper treatment, cleavage is performed with standard TFA cocktails at room temperature for 3 hours.

- Ether precipitation and air drying yield crude DBCO-PEG24-amine.

- Residual copper is removed by high-performance liquid chromatography (HPLC) purification to avoid side reactions in subsequent SPAAC reactions.

This approach enables the direct synthesis of DBCO-functionalized compounds compatible with solid-phase peptide synthesis (SPPS) and peptide cleavage protocols without loss of DBCO reactivity.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| DBCO Synthesis | Cycloaddition of biaryl azacyclooctynones | Formation of strained alkyne core |

| PEGylation | Coupling of PEG24 chain to DBCO moiety | Provides hydrophilic spacer and flexibility |

| Amine Termination | Introduction of primary amine at PEG terminus | Enables further conjugation |

| Copper(I) Protection | (MeCN)4CuBF4, 3-5 equiv, DMF, 1 h | Protects DBCO from acid rearrangement |

| Acidic Cleavage | 95% TFA cleavage cocktail, room temperature, 3 h | Cleaves from resin; copper protection prevents DBCO loss |

| Purification | Ether precipitation, HPLC purification | Removes copper and side products, yields pure DBCO-PEG24-amine TFA salt |

Analytical and Functional Validation

- The reactivity of the prepared DBCO-PEG24-amine TFA salt is validated by its ability to undergo SPAAC with azide-containing molecules.

- Successful conjugation is confirmed by chromatographic and spectrometric methods.

- Copper removal is critical to avoid interference in click reactions.

- The compound exhibits high purity (≥95%) and molecular weight around 1404.7 Da as confirmed by mass spectrometry and HPLC analysis.

Comparative Notes on Related Compounds

| Compound Name | Functional Groups | PEG Chain Length | Key Features |

|---|---|---|---|

| DBCO-amine TFA salt | DBCO, Amine | None | Simpler structure, basic bioconjugation |

| DBCO-PEG2-amine | DBCO, Amine, PEG2 | 2 units | Shorter PEG, suitable for small constructs |

| DBCO-PEG24-amine TFA salt | DBCO, Amine, PEG24 | 24 units | Long PEG spacer, enhanced solubility and flexibility; ideal for drug delivery and complex bioconjugates |

| Maleimide-C6-amine TFA salt | Maleimide, Amine | None | Thiol-reactive linker |

Summary of Key Research Findings

- Copper(I) salt protection during TFA cleavage is essential for preserving the DBCO moiety integrity in the synthesis of DBCO-PEG24-amine TFA salt.

- The PEG24 spacer significantly improves solubility and reduces steric hindrance, enhancing bioconjugation efficiency.

- The primary amine terminus allows versatile coupling with carboxylic acids, expanding the compound’s utility in pharmaceutical and chemical biology applications.

- The TFA salt form stabilizes the compound and facilitates handling and storage.

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG24-amine TFA salt undergoes various chemical reactions, including:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO moiety reacts with azide groups in a bioorthogonal manner, forming stable triazole linkages.

Amide Bond Formation: The primary amine group can react with carboxylic acids to form amide bonds, facilitating conjugation with biomolecules.

Common Reagents and Conditions

SPAAC Reactions: Typically conducted in aqueous or organic solvents at room temperature, using azide-containing reagents.

Amide Bond Formation: Often performed in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) under mild conditions.

Major Products

Triazole-Linked Conjugates: Formed through SPAAC reactions with azide-containing biomolecules.

Amide-Linked Conjugates: Resulting from the reaction of the primary amine with carboxylic acids.

Scientific Research Applications

Key Applications

-

Bioconjugation

- DBCO-PEG24-amine TFA salt is extensively used for attaching biomolecules such as proteins, antibodies, or drugs to surfaces or other molecules. This process enhances the efficacy of drug delivery systems by improving specificity and reducing side effects .

- The compound enables bioorthogonal reactions that allow for precise labeling of biomolecules without interfering with native biological functions. This is particularly useful in studying biomolecular interactions and cellular processes .

-

Drug Delivery Systems

- The compound serves as an effective linker in targeted drug delivery systems. By covalently attaching therapeutic agents to DBCO-PEG24-amine TFA salt, researchers can create constructs that improve drug solubility, stability, and pharmacokinetic properties .

- The use of DBCO-PEG24-amine TFA salt in antibody-drug conjugates has shown promise in enhancing the therapeutic index of anticancer drugs by facilitating selective delivery to target cells .

-

Biomedical Research

- In imaging applications, DBCO-PEG24-amine TFA salt aids in tagging biological molecules or cells with imaging agents, which is crucial for tracking and visualizing cellular processes both in vivo and in vitro .

- It is also employed in diagnostic assays where stable conjugation is required for accurate detection and measurement of biomarkers .

-

Material Science

- The compound can modify the properties of polymers, enhancing their functionality for applications in coatings, adhesives, and biomedical devices. Its ability to create hydrophilic and biocompatible constructs makes it valuable in developing advanced materials .

- Additionally, DBCO-PEG24-amine TFA salt is used to functionalize surfaces of nanoparticles or substrates, improving their solubility and biocompatibility while allowing further functionalization with azide-containing compounds .

- Nanotechnology

Case Studies

- Antibody-drug Conjugates (ADCs)

- Surface Functionalization

- Nanoparticle Development

Mechanism of Action

The mechanism of action of DBCO-PEG24-amine TFA salt involves:

Comparison with Similar Compounds

Structural and Functional Differences

The primary variations among DBCO-PEG-amine TFA salts lie in PEG chain length , molecular weight , and additional functional groups (Table 1).

*Molecular weights estimated based on PEG unit (~44 g/mol per ethylene glycol unit).

Key Insights :

- PEG Length and Solubility : Longer PEG chains (e.g., PEG24) significantly improve water solubility, critical for in vivo applications . Shorter PEGs (e.g., PEG1–4) are less soluble but useful for controlled conjugation .

- Steric Effects : PEG24 reduces steric hindrance between conjugated molecules, whereas shorter PEGs (e.g., PEG4) may restrict accessibility .

- Stability : The carbamate group in DBCO-NHCO-PEG4-amine TFA increases resistance to hydrolysis compared to standard amine derivatives .

Performance in Click Chemistry

DBCO-PEG24-amine TFA exhibits superior reaction kinetics in copper-free click chemistry due to its flexible PEG chain, enabling efficient azide-DBCO cycloaddition even in complex biological environments . In contrast, shorter PEG variants (e.g., PEG4) show reduced reaction rates in viscous media due to restricted molecular mobility .

Biocompatibility and Toxicity

Q & A

Q. What are the structural components of DBCO-PEG24-amine TFA salt, and how do they contribute to its function in click chemistry?

DBCO-PEG24-amine TFA salt comprises four key components:

- DBCO (Dibenzocyclooctyne) : A strained alkyne enabling copper-free click chemistry with azide-functionalized molecules, forming stable triazole linkages .

- PEG24 : A 24-unit polyethylene glycol spacer enhancing hydrophilicity, reducing steric hindrance, and improving biocompatibility for biomolecular conjugations .

- Amine (-NH2) : A reactive nucleophilic group for covalent conjugation with electrophiles (e.g., NHS esters, aldehydes) .

- TFA (Trifluoroacetic Acid) salt : Enhances aqueous solubility and stabilizes the amine during synthesis and storage. TFA is often residual from HPLC purification .

Methodological Note: For bioconjugation, dissolve the compound in anhydrous DMSO or PBS (pH 7.4) to avoid premature hydrolysis of the amine group .

Q. Why is the TFA salt form commonly used for DBCO-PEG24-amine, and how does it impact downstream applications?

The TFA salt arises from reverse-phase HPLC purification, where TFA-containing buffers are standard. While TFA improves solubility, its presence can interfere with:

- Biological assays : TFA may denature proteins or inhibit enzymatic activity.

- In vivo studies : TFA is cytotoxic at high concentrations.

Mitigation Strategy: Perform ion exchange (e.g., using Dowex® resin) or dialysis to replace TFA with biocompatible counterions (e.g., acetate, HCl) .

Q. How do reaction conditions (pH, temperature) influence the efficiency of DBCO-azide cycloaddition with DBCO-PEG24-amine TFA salt?

- pH : Neutral to slightly basic conditions (pH 7.0–8.5) optimize reaction kinetics. Avoid highly acidic environments (<pH 5), which protonate the amine and reduce reactivity .

- Temperature : Reactions proceed efficiently at 4–37°C. Elevated temperatures (>40°C) may degrade the PEG spacer or DBCO .

Experimental Design Tip: Use a molar excess of azide (1.2–2×) to ensure complete DBCO consumption. Monitor progress via HPLC or fluorescence quenching .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency when using DBCO-PEG24-amine TFA salt across different PEGylated systems?

Discrepancies often arise from:

- Steric hindrance : Longer PEG chains (e.g., PEG24 vs. PEG8) improve solubility but may reduce reaction rates due to increased spatial separation.

- Buffer incompatibility : Chaotropic agents (e.g., urea) or high salt concentrations destabilize DBCO-azide interactions.

Optimization Approach:

Conduct pilot reactions with variable PEG lengths (e.g., PEG8, PEG12, PEG24) to identify steric limitations .

Use low-salt buffers (e.g., 10 mM HEPES) and minimize denaturants .

Q. What analytical methods are recommended for characterizing the purity and functional integrity of DBCO-PEG24-amine TFA salt?

- Purity : Reverse-phase HPLC with UV detection (λ = 280 nm for DBCO absorbance) .

- Structural Confirmation :

Data Interpretation Caveat: PEG polymers exhibit polydispersity, leading to broad NMR peaks and multiple MS adducts .

Q. How can researchers mitigate PEG-related artifacts (e.g., aggregation, immunogenicity) in in vivo studies using DBCO-PEG24-amine TFA salt conjugates?

- Aggregation : Filter conjugates through 0.22 µm membranes pre-injection.

- Immunogenicity : Use PEGylation grades with low polydispersity (PDI < 1.05) and avoid repeated dosing in animal models .

Validation Step: Perform dynamic light scattering (DLS) to confirm hydrodynamic radius (<20 nm for renal clearance avoidance) .

Q. What strategies are effective for removing TFA counterions without compromising DBCO-PEG24-amine stability?

- Ion-Exchange Chromatography : Use AG® 1-X8 resin (acetate form) to replace TFA with acetate.

- Lyophilization : After dialysis against ammonium bicarbonate (pH 8.0), lyophilize to remove volatile salts .

Critical Note: Avoid prolonged exposure to basic conditions (>pH 9), which degrade DBCO .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.